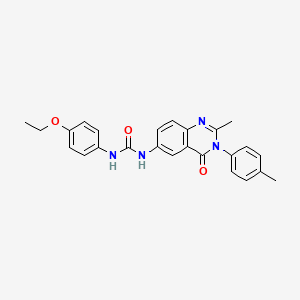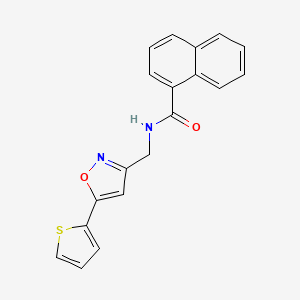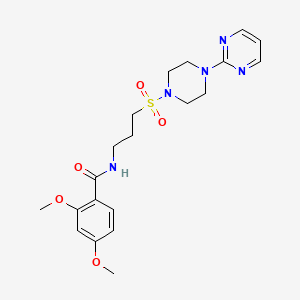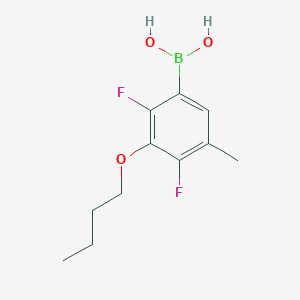![molecular formula C18H20N2O5 B2763897 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide CAS No. 2094480-56-3](/img/structure/B2763897.png)
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a formyl group, a methoxyphenoxy group, and a methoxypyridinylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.
Coupling with Methoxypyridinylmethyl Group: The intermediate is then coupled with a methoxypyridinylmethyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of the Final Product: The final step involves the reaction of the coupled intermediate with propanamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Compounds with substituted methoxy groups
科学研究应用
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxypyridinylmethyl group may interact with specific receptors or ion channels, modulating their function.
相似化合物的比较
Similar Compounds
- 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-2-yl)methyl]propanamide
- 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-4-yl)methyl]propanamide
- 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-5-yl)methyl]propanamide
Uniqueness
The uniqueness of 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both formyl and methoxypyridinylmethyl groups provides a versatile platform for further functionalization and exploration in various scientific fields.
属性
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-14(9-19-11-15)10-20-18(22)5-6-25-16-4-3-13(12-21)8-17(16)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFVJTBBJRPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)
![N-(3-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2763821.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)







![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
